molecular formula C10H22Cl2N2 B3002071 (R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride CAS No. 1286208-46-5

(R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B3002071
CAS No.: 1286208-46-5
M. Wt: 241.2
InChI Key: NUNZSMSPRNLNQS-YQFADDPSSA-N
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Description

®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride is a chiral amine compound that features a pyrrolidine ring substituted with a cyclopentylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of ®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.

Mechanism of Action

The mechanism of action of ®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

(3R)-1-(cyclopentylmethyl)pyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-10-5-6-12(8-10)7-9-3-1-2-4-9;;/h9-10H,1-8,11H2;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNZSMSPRNLNQS-YQFADDPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CN2CC[C@H](C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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